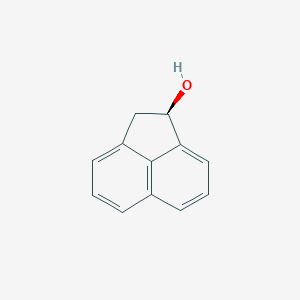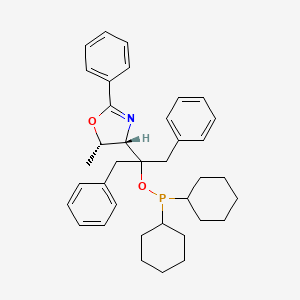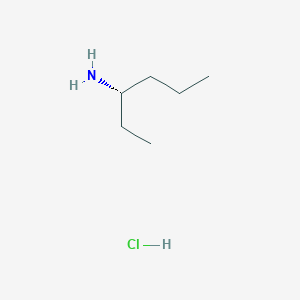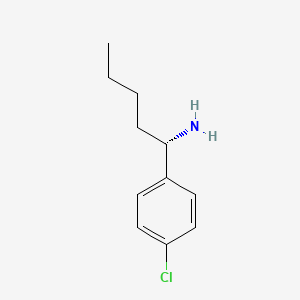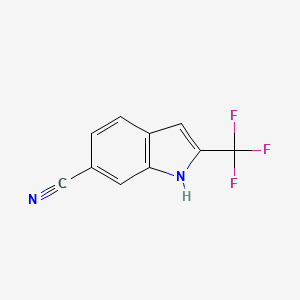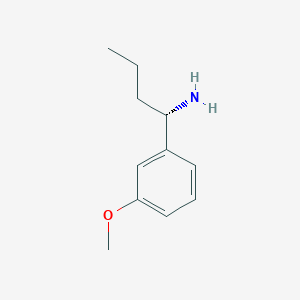
(S)-1-(3-Methoxyphenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-Methoxyphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and a suitable amine precursor.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques may be utilized to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-Methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-1-(3-Methoxyphenyl)butan-1-amine would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-(3-Methoxyphenyl)butan-1-amine: The enantiomer of the compound with potentially different biological activity.
1-(3-Methoxyphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(3-Methoxyphenyl)ethan-1-amine: Another related compound with an even shorter carbon chain.
Uniqueness
(S)-1-(3-Methoxyphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of the methoxy group, which can influence its chemical reactivity and biological interactions.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1S)-1-(3-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8,11H,3,5,12H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
RYUMQUUDOXZEBD-NSHDSACASA-N |
Isomerische SMILES |
CCC[C@@H](C1=CC(=CC=C1)OC)N |
Kanonische SMILES |
CCCC(C1=CC(=CC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


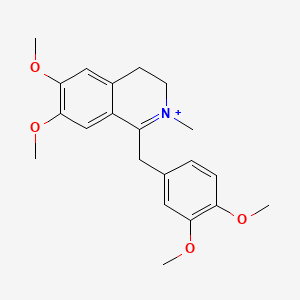
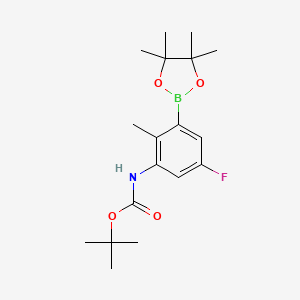
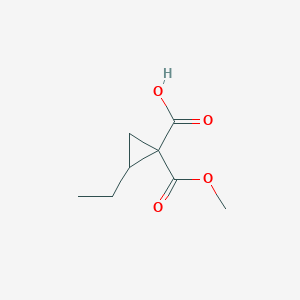
![tert-Butyl 3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B12963934.png)
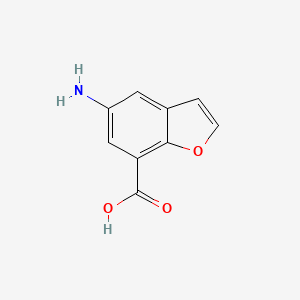
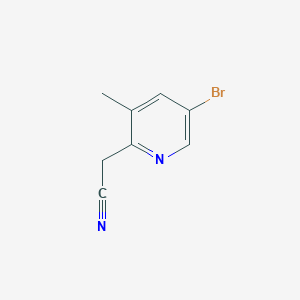
![3-Ethynyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12963948.png)
